BenchChemオンラインストアへようこそ!

4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole

Medicinal Chemistry ADME Prediction Sulfonamide Library Design

4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole (CAS 1448065-00-6) is a synthetic, dual-sulfonylated imidazole derivative featuring a 4-chlorobenzenesulfonyl-substituted azetidine ring linked via a second sulfonyl bridge to a 1-methylimidazole core. With a molecular formula of C13H14ClN3O4S2 and a molecular weight of 375.86 g/mol, it belongs to the broader class of sulfonamide-containing heterocycles explored in medicinal chemistry for enzyme inhibition and receptor modulation.

Molecular Formula C13H14ClN3O4S2
Molecular Weight 375.84
CAS No. 1448065-00-6
Cat. No. B2670982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole
CAS1448065-00-6
Molecular FormulaC13H14ClN3O4S2
Molecular Weight375.84
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H14ClN3O4S2/c1-16-8-13(15-9-16)23(20,21)17-6-12(7-17)22(18,19)11-4-2-10(14)3-5-11/h2-5,8-9,12H,6-7H2,1H3
InChIKeySPLQCQTYROIPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[3-(4-Chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole (CAS 1448065-00-6): Structural Identity and Procurement-Relevant Classification


4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole (CAS 1448065-00-6) is a synthetic, dual-sulfonylated imidazole derivative featuring a 4-chlorobenzenesulfonyl-substituted azetidine ring linked via a second sulfonyl bridge to a 1-methylimidazole core [1]. With a molecular formula of C13H14ClN3O4S2 and a molecular weight of 375.86 g/mol, it belongs to the broader class of sulfonamide-containing heterocycles explored in medicinal chemistry for enzyme inhibition and receptor modulation [2]. The compound is catalogued in the ZINC database (ZINC14944777) but has no reported biological activity in ChEMBL as of the latest curation [1]. Its procurement relevance lies in its distinct dual-sulfonyl azetidine–imidazole architecture, which differentiates it from simpler mono-sulfonylated or non-azetidine analogs used as screening library building blocks.

Why Generic Substitution of 4-{[3-(4-Chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole Risks Structural and Functional Non-Equivalence


In-class imidazole sulfonamides cannot be treated as interchangeable procurement items because subtle variations in the sulfonyl substitution pattern, the nature of the aryl group attached to the azetidine, and the regiochemistry of the imidazole linkage collectively dictate physicochemical properties, predicted binding poses, and scaffold-specific reactivity [1]. The target compound possesses a unique combination of a 4-chlorophenylsulfonyl moiety on the azetidine C3 position and a second sulfonyl bridge to the imidazole C4 position; replacing the chloro substituent with methoxy, methyl, or unsubstituted phenyl, or relocating the imidazole sulfonyl attachment from C4 to C2, yields analogs with different calculated logP, hydrogen-bonding capacity, and steric profiles that can lead to divergent biological screening outcomes [1]. Without head-to-head data, reliance on class-level inference necessitates explicit acknowledgment that generic substitution introduces unquantified risk of functional divergence.

Quantitative Differentiation Evidence for 4-{[3-(4-Chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole (CAS 1448065-00-6) Against Its Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (Calculated logP) vs. 4-Methoxy and Unsubstituted Phenyl Analogs

The target compound (4-chlorobenzenesulfonyl variant) possesses a calculated logP of 3.06, reflecting the electron-withdrawing and lipophilic contribution of the para-chloro substituent [1]. In comparison, the 4-methoxy analog (4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole, C14H17N3O5S2, MW 371.43) is predicted to have a lower logP due to the polar methoxy group, while the unsubstituted phenyl analog would be more lipophilic. These logP differences directly influence solubility, membrane permeability, and protein-binding predictions, making the chloro-substituted derivative a distinct choice for screening campaigns where intermediate lipophilicity is desired [1].

Medicinal Chemistry ADME Prediction Sulfonamide Library Design

Structural Scaffold Differentiation: Azetidine vs. Pyrrolidine Ring Strain and Conformational Constraints

The target compound incorporates a four-membered azetidine ring, which exhibits greater ring strain (~26.3 kcal/mol) compared to the five-membered pyrrolidine (~6.3 kcal/mol) commonly used in sulfonamide isosteres [1]. This ring strain alters the spatial orientation of the 4-chlorobenzenesulfonyl substituent relative to the imidazole core, potentially leading to distinct binding geometries. In SAR studies of azetidine-containing sulfonamides, the azetidine scaffold has been associated with improved metabolic stability relative to pyrrolidine analogs due to altered cytochrome P450 oxidation susceptibility [1]. However, no experimental comparative data exist for this specific compound series.

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Molecular Weight and Heavy Atom Count Differentiation from Simplified Analogs

With a molecular weight of 375.86 g/mol and 23 heavy atoms, the target compound occupies a distinct physicochemical space between fragment-like imidazole sulfonamides (MW < 300) and larger, lead-like compounds (MW > 400) [1]. The mono-sulfonylated analog 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole (C7H11N3O2S, MW 201.25) lacks the 4-chlorobenzenesulfonyl moiety, resulting in a ~174 g/mol mass difference and reduced lipophilicity . This size differential positions the target compound as an intermediate complexity scaffold suitable for hit-to-lead optimization where balanced potency and physicochemical properties are required [1].

Fragment-Based Drug Discovery Lead-Like Properties Screening Library Design

Evidence-Grounded Application Scenarios for 4-{[3-(4-Chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole in Scientific Procurement


Screening Library Diversification with a Dual-Sulfonylated Azetidine–Imidazole Scaffold

Organizations seeking to expand the topological diversity of their screening collections can procure this compound as a representative of the dual-sulfonylated azetidine–imidazole chemotype. Its calculated logP of 3.06 and intermediate molecular weight (375.86 g/mol) fill a gap between fragment-sized imidazole sulfonamides (MW ~200) and larger lead-like compounds, offering a unique 3D pharmacophore arrangement conferred by the azetidine ring strain (~26.3 kcal/mol) [1]. This scaffold is suitable for primary HTS campaigns targeting enzymes or receptors where sulfonamide-based inhibitors are precedented.

Structure-Activity Relationship (SAR) Anchor Point for Chloro-Substituted Aryl Sulfonamide Series

When building SAR tables around aryl sulfonamide azetidine imidazoles, this compound serves as the 4-chloro reference point. The para-chloro substituent provides a distinct electronic (σ_p = +0.23) and lipophilic (π = +0.71) signature relative to the 4-methoxy (σ_p = -0.27, π = -0.02) or unsubstituted phenyl analogs, enabling systematic exploration of substituent effects on biological target engagement [1]. Procurement of a consistent, authenticated batch (CAS 1448065-00-6) ensures SAR data reproducibility across screening campaigns.

Computational Chemistry Benchmarking and Docking Validation

Given the absence of experimental bioactivity data, this compound is ideally suited as a negative control or decoy molecule in computational docking and machine learning model validation. Its well-defined SMILES (CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl) and InChIKey (SPLQCQTYROIPTN-UHFFFAOYSA-N) facilitate unambiguous structure registration in virtual screening workflows, and its dual-sulfonyl architecture provides a stringent test for scoring functions that must differentiate between productive and non-productive sulfonamide binding poses [1].

Quote Request

Request a Quote for 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.